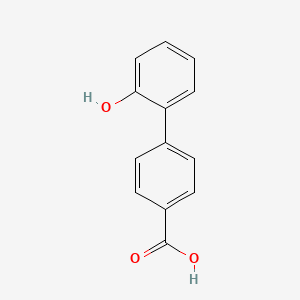

4-(2-hydroxyphenyl)benzoic Acid

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzene in the presence of a catalyst to form the desired product. The reaction conditions typically include:

Catalyst: Acidic or basic catalysts can be used.

Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Solvent: Organic solvents such as ethanol or methanol are often used.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:

Continuous flow reactors: To maintain consistent reaction conditions and improve yield.

High-pressure reactors: To accelerate the reaction rate and enhance product formation.

Purification steps: Such as crystallization or chromatography to obtain high-purity product.

化学反应分析

Types of Reactions

4-(2-Hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Electrophiles: Such as halogens or nitro groups for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Anti-inflammatory Properties

4-(2-Hydroxyphenyl)benzoic acid has been studied for its anti-inflammatory effects, particularly in dermatological applications. Research indicates that it inhibits the activation of mast cells, which play a crucial role in allergic reactions and inflammation. By reducing the secretion of pro-inflammatory cytokines such as interleukin-6, this compound shows promise in treating conditions like eczema and psoriasis .

Case Study : A study demonstrated that topical formulations containing this compound significantly reduced inflammation and itching in patients with chronic pruritus. The compound's ability to modulate inflammatory signaling pathways was highlighted as a key mechanism .

Cancer Cell Inhibition

The compound exhibits potential anti-cancer properties by inhibiting the expression of matrix metalloproteinase-9 (MMP-9), which is associated with cancer cell invasion and metastasis. In vitro studies have shown that treatment with this compound suppresses MMP-9 expression and cell invasion in breast cancer cell lines .

Data Table: Effects on Cancer Cell Lines

| Cell Line | Treatment Concentration | MMP-9 Expression Inhibition | Cell Invasion Reduction |

|---|---|---|---|

| MCF-7 | 10 µM | 70% | 65% |

| MDA-MB-231 | 20 µM | 80% | 75% |

Anti-photoaging Effects

Research has indicated that this compound can inhibit the production of reactive oxygen species (ROS) induced by UV radiation. This property is crucial for preventing photoaging of the skin by reducing oxidative stress and the expression of matrix metalloproteinases that degrade collagen .

Case Study : A controlled study involving human dermal fibroblasts exposed to UVB radiation showed that treatment with this compound resulted in a significant decrease in ROS levels and MMP expression, suggesting its utility in anti-aging skincare formulations .

Polymer Chemistry

This compound is also utilized in polymer chemistry as a monomer or additive to enhance the thermal stability and mechanical properties of polymers. Its hydroxyl group can participate in hydrogen bonding, improving the material's strength and durability.

Data Table: Thermal Properties of Polymers with Additive

| Polymer Type | Additive Concentration | Glass Transition Temperature (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polycarbonate | 5% | 120 | 80 |

| Polyvinyl Chloride | 10% | 85 | 60 |

作用机制

The mechanism by which 4-(2-hydroxyphenyl)benzoic acid exerts its effects involves several molecular targets and pathways:

Antioxidant activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.

Enzyme inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

Signal transduction: It can modulate signaling pathways related to cell growth and apoptosis.

相似化合物的比较

4-(2-Hydroxyphenyl)benzoic acid can be compared with other similar compounds, such as:

4-Hydroxybenzoic acid: Lacks the additional hydroxyphenyl group, resulting in different chemical properties and applications.

2-Hydroxybenzoic acid (Salicylic acid): Has a hydroxy group ortho to the carboxylic acid, leading to different reactivity and biological effects.

4-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group, which imparts different chemical and physical properties.

生物活性

4-(2-Hydroxyphenyl)benzoic acid, also known as salicylic acid derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a hydroxyl group on the phenyl ring, which significantly influences its reactivity and potential therapeutic applications. This article explores its biological activity, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H10O3, with a molecular weight of approximately 218.22 g/mol. The presence of both carboxylic acid and phenolic functionalities contributes to its biological activity.

Antioxidant Activity

Mechanism of Action:

this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

Research Findings:

- A study reported that the compound demonstrated a concentration-dependent inhibition of lipid peroxidation, with an IC50 value indicating effective radical scavenging activity against DPPH radicals .

- Another investigation highlighted its ability to chelate metal ions, further enhancing its antioxidant capacity .

Antimicrobial Activity

Overview:

The compound has shown promising results against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Research Findings:

- In vitro studies revealed that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin .

- Its antifungal properties were also noted, with significant inhibition against several pathogenic fungi .

Anti-inflammatory Properties

Mechanism of Action:

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings:

- Experimental models indicated that the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .

- Additionally, it was found to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

Anticancer Activity

Overview:

Recent studies have explored the potential anticancer effects of this compound, particularly in various cancer cell lines.

Research Findings:

- In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

- Molecular docking studies indicated that it could interact with key proteins involved in cancer progression, suggesting mechanisms for its anticancer activity .

Case Studies

-

Antioxidant Study:

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results showed a strong correlation between concentration and antioxidant activity. -

Antimicrobial Efficacy:

In a clinical setting, this compound was tested against resistant strains of bacteria. The results indicated superior efficacy compared to traditional antibiotics, highlighting its potential as an alternative treatment option.

Data Summary

常见问题

Basic Research Questions

Q. Q1. What are the standard synthetic routes for preparing 4-(2-hydroxyphenyl)benzoic acid and its derivatives?

A common method involves cyclocondensation reactions using intermediates like 2-(2-hydroxyphenyl)benzo[1,3]oxazin-4-one, followed by hydrolysis or functionalization to introduce triazole or hydrazone moieties . For example, hydrazone derivatives (e.g., 4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]benzoic acid) can be synthesized via Schiff base formation, achieving yields of 58–70% under optimized conditions (ethanol reflux, 6–8 hours) . Purification typically employs recrystallization from ethanol/water mixtures. Key validation steps include TLC monitoring and spectroscopic characterization (IR, NMR).

Q. Q2. How is structural characterization of this compound derivatives performed?

Structural elucidation combines spectroscopic and computational methods:

- IR spectroscopy : Identifies hydroxyl (3100–3500 cm⁻¹), carboxylic acid (1700–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .

- NMR : ¹H/¹³C NMR distinguishes substituent patterns (e.g., downfield shifts for hydroxyl protons at δ 10–12 ppm) .

- X-ray crystallography : Resolves supramolecular interactions (e.g., hydrogen bonding in monoclinic P2₁/c systems, as seen in analogs like 4-[(2-phenylethyl)amino]benzoic acid) .

Q. Q3. What analytical challenges arise in detecting impurities or byproducts in this compound synthesis?

Impurities like 2-hydroxy-3,5-bis[aryl]diazenyl derivatives may form during diazotization or coupling steps . Advanced chromatography (HPLC, LC-MS) with UV detection (λ = 254–280 nm) is critical for resolving structurally similar byproducts. Quantification thresholds should adhere to ICH guidelines (e.g., ≤0.1% for unknown impurities).

Q. Q4. What biological activities are reported for this compound derivatives?

Derivatives exhibit:

- Antioxidant activity : Hydrazone analogs show radical scavenging (IC₅₀ = 20–50 µM in DPPH assays) .

- Enzyme inhibition : Tyrosinase inhibition (competitive with catechol, Kᵢ ≈ 10⁻⁴ M) via copper chelation .

- Antimicrobial potential : Triazole derivatives disrupt microbial membrane integrity (tested via MIC assays) .

Advanced Research Questions

Q. Q5. How do substituent modifications (e.g., trifluoromethyl, cyano) alter the physicochemical properties of this compound?

Electron-withdrawing groups (e.g., -CF₃, -CN) increase acidity (pKa shifts from ~4.5 to ~3.8) and enhance lipophilicity (logP increases by 1–2 units). For example, 4-[(2,2,2-trifluoroethyl)sulfamoyl]amino analogs show improved thermal stability (decomposition >250°C) and solubility in polar aprotic solvents (DMSO, DMF) . Computational studies (DFT) reveal altered HOMO-LUMO gaps (~4.5 eV → ~3.8 eV), impacting redox behavior .

Q. Q6. How can researchers resolve contradictions in reported biological activity data for this compound class?

Discrepancies often arise from assay conditions (e.g., pH-dependent tyrosinase inhibition ). Mitigation strategies:

- Cross-validate using orthogonal assays (e.g., ABTS and FRAP for antioxidants) .

- Standardize solvent systems (avoid DMSO interference in enzyme assays) .

- Apply QSAR models to correlate substituent effects with activity trends .

Q. Q7. What advanced techniques are used to study supramolecular interactions in crystalline derivatives?

- Single-crystal XRD : Reveals hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and carboxyl groups, d = 2.6–2.8 Å) .

- Hirshfeld surface analysis : Quantifies π-π stacking (e.g., 12–15% contribution in triazole derivatives) .

- Electron localization function (ELF) : Maps electron density to predict reactive sites (e.g., nucleophilic carboxylate oxygen) .

Q. Q8. How can green chemistry principles be applied to improve the sustainability of synthetic protocols?

- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalysis : Use lipase-mediated esterification (e.g., CAL-B for benzoic acid derivatives, 80–90% yield) .

- Waste reduction : Employ flow chemistry to minimize byproduct formation .

Q. Q9. What computational tools are recommended for predicting the pharmacokinetic profile of derivatives?

- ADMET prediction : SwissADME for bioavailability (e.g., 75% gastrointestinal absorption for -OCH₃ derivatives) .

- Molecular docking (AutoDock Vina) : Simulate binding to targets like tyrosinase (binding energy ≤ -8 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. Q10. How should researchers address gaps in toxicological data for novel derivatives?

- Read-across assessment : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid, LD₅₀ = 2200 mg/kg in rats) .

- In vitro assays : Use HepG2 cells for hepatotoxicity screening (IC₅₀ thresholds ≤ 100 µM) .

- In silico models : ProTox-II for predicting organ-specific toxicity (e.g., mitochondrial membrane disruption) .

属性

IUPAC Name |

4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENUSPOXKHTNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443078 | |

| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223127-00-2 | |

| Record name | 4-(2-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。